molecular formula C22H28N2O3 B13957551 1-(4-Acetyl-2-methylphenoxy)-3-(4-phenylpiperazinyl)propan-2-ol CAS No. 63990-50-1

1-(4-Acetyl-2-methylphenoxy)-3-(4-phenylpiperazinyl)propan-2-ol

Cat. No.: B13957551
CAS No.: 63990-50-1
M. Wt: 368.5 g/mol
InChI Key: WMHPFELNGHYGPL-UHFFFAOYSA-N
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Description

4’-[2-Hydroxy-3-(4-phenylpiperazino)propoxy]-3’-methylacetophenone is a complex organic compound known for its significant pharmacological properties. This compound is characterized by the presence of a phenylpiperazine moiety, which is commonly found in various psychoactive drugs. The compound’s structure includes a hydroxypropoxy group and a methylacetophenone backbone, contributing to its unique chemical behavior and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-[2-Hydroxy-3-(4-phenylpiperazino)propoxy]-3’-methylacetophenone typically involves multiple steps, starting with the preparation of the phenylpiperazine intermediate. This intermediate is then reacted with a hydroxypropoxy derivative under controlled conditions to form the final product. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon to facilitate the coupling reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction conditions is common to maintain consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

4’-[2-Hydroxy-3-(4-phenylpiperazino)propoxy]-3’-methylacetophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogens or nitrating agents for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones, while reduction of the carbonyl group can produce alcohols. Substitution reactions on the phenyl ring can introduce various functional groups, enhancing the compound’s pharmacological properties .

Scientific Research Applications

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules.

    Medicine: Explored for its potential as an antipsychotic or antidepressant agent due to its affinity for serotonin and dopamine receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects primarily through its interaction with serotonin and dopamine receptors in the brain. It acts as a partial agonist at these receptors, modulating neurotransmitter activity and potentially alleviating symptoms of psychiatric disorders. The molecular targets include the 5-HT1A and 5-HT2A receptors, which are implicated in mood regulation and cognitive functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4’-[2-Hydroxy-3-(4-phenylpiperazino)propoxy]-3’-methylacetophenone apart is its unique combination of functional groups, which confer distinct pharmacokinetic and pharmacodynamic properties. Its specific receptor binding profile and metabolic stability make it a promising candidate for further drug development .

Properties

CAS No.

63990-50-1

Molecular Formula

C22H28N2O3

Molecular Weight

368.5 g/mol

IUPAC Name

1-[4-[2-hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]-3-methylphenyl]ethanone

InChI

InChI=1S/C22H28N2O3/c1-17-14-19(18(2)25)8-9-22(17)27-16-21(26)15-23-10-12-24(13-11-23)20-6-4-3-5-7-20/h3-9,14,21,26H,10-13,15-16H2,1-2H3

InChI Key

WMHPFELNGHYGPL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)C)OCC(CN2CCN(CC2)C3=CC=CC=C3)O

Origin of Product

United States

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